molecular formula C21H24N4O2 B12173053 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide

Cat. No.: B12173053
M. Wt: 364.4 g/mol
InChI Key: RLIJPFSNNSLFJI-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide is a complex organic compound that features a benzofuran ring fused with a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes under acidic or basic conditions.

    Synthesis of the Triazolopyridine Moiety: This involves the formation of the triazole ring, which can be synthesized via cycloaddition reactions involving azides and alkynes.

    Coupling of the Two Moieties: The benzofuran and triazolopyridine units are then coupled using suitable linkers and reagents, such as acyl chlorides or amines, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under mild conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[5-(pyridin-3-yl)pentyl]acetamide
  • 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[5-(pyrazol-3-yl)pentyl]acetamide
  • 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[5-(imidazol-3-yl)pentyl]acetamide

Uniqueness

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide is unique due to the presence of both benzofuran and triazolopyridine moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide

InChI

InChI=1S/C21H24N4O2/c26-21(15-16-8-9-17-10-13-27-18(17)14-16)22-11-4-1-2-6-19-23-24-20-7-3-5-12-25(19)20/h3,5,7-9,12,14H,1-2,4,6,10-11,13,15H2,(H,22,26)

InChI Key

RLIJPFSNNSLFJI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NCCCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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